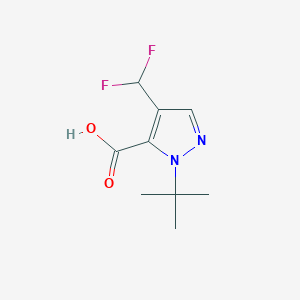
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic applications. DBM belongs to the pyrazole family of compounds and is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular antioxidant defenses and is involved in the prevention of oxidative stress-induced damage.
Mecanismo De Acción
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid activates the Nrf2 pathway by binding to the cytoplasmic protein Keap1, which leads to the dissociation of Nrf2 from Keap1 and subsequent translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the induction of gene expression.
Biochemical and Physiological Effects:
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In addition, 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high potency and specificity for the Nrf2 pathway, making it a valuable tool for studying the role of this pathway in cellular physiology and disease. However, 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid. One area of interest is the development of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid analogs with improved potency and selectivity for the Nrf2 pathway. Another area of research is the investigation of the role of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to have potential as a chemopreventive agent, and further studies are needed to evaluate its efficacy in this area. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid on cellular physiology and disease.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid involves the reaction of 2,4-difluoro-3-nitropyrazole with tert-butyl acetoacetate, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting compound is then hydrolyzed to yield 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has been found to induce the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which are critical for cellular defense against oxidative stress. 2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Propiedades
IUPAC Name |
2-tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(8(14)15)5(4-12-13)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLQRRNIMQXJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(difluoromethyl)pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)
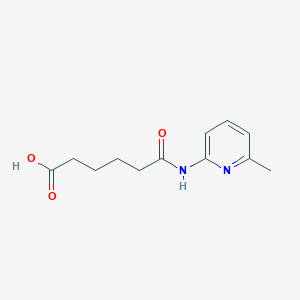
![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)
![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)
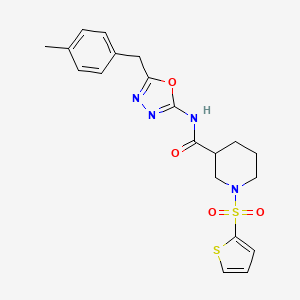

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
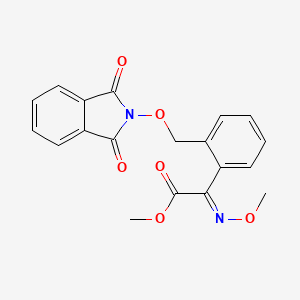
![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)
![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
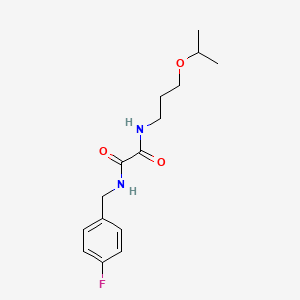
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)